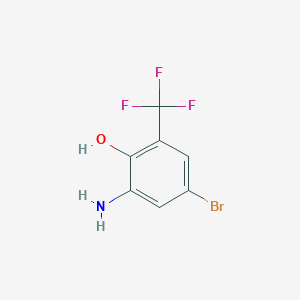

2-Amino-4-bromo-6-(trifluoromethyl)phenol

Beschreibung

2-Amino-4-bromo-6-(trifluoromethyl)phenol is a halogenated phenolic compound with a molecular formula of C₇H₅BrF₃NO and an approximate molecular weight of 256.02 g/mol. The compound features three distinct substituents on the aromatic ring: an amino group (-NH₂) at position 2, a bromo group (-Br) at position 4, and a trifluoromethyl group (-CF₃) at position 6. This unique substitution pattern confers a combination of electronic and steric effects, making it valuable in synthetic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, or coordination complexes .

Eigenschaften

IUPAC Name |

2-amino-4-bromo-6-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCHONQUBSIGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-6-(trifluoromethyl)phenol typically involves multiple steps. One common method starts with the bromination of 3-(trifluoromethyl)aniline, followed by hydroxylation. The reaction conditions often require the use of bromine or a brominating agent, and a hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-bromo-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-bromo-6-(trifluoromethyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 2-Amino-4-bromo-6-(trifluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the bromine and hydroxyl groups can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | CAS No. | Substituent Positions | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| 2-Amino-4-bromo-6-(trifluoromethyl)phenol | C₇H₅BrF₃NO | N/A | 2-NH₂, 4-Br, 6-CF₃ | 256.02 | Electron-rich due to -NH₂; moderate acidity |

| 4-Amino-2-bromo-6-fluorophenol | C₆H₅BrFNO | 1783544-55-7 | 2-Br, 4-NH₂, 6-F | 206.01 | Lower acidity (F less electron-withdrawing) |

| 2-Bromo-6-(trifluoromethyl)phenol | C₇H₄BrF₃O | 2844-05-5 | 2-Br, 6-CF₃ | 240.00 | High acidity (no -NH₂; CF₃ enhances acidity) |

| 4-Bromo-2-(trifluoromethyl)phenol | C₇H₄BrF₃O | 50824-04-9 | 2-CF₃, 4-Br | 240.00 | Steric hindrance at ortho positions |

| Trifluoromethyl-4-nitrophenol (TFM) | C₇H₄F₃NO₃ | 88-30-2 | 3-CF₃, 4-NO₂ | 225.11 | Strong acidity (NO₂ is electron-withdrawing) |

Key Observations:

Electronic Effects: The amino group (-NH₂) in the target compound donates electrons via resonance, reducing phenol acidity compared to nitro (-NO₂) or trifluoromethyl (-CF₃) substituents . For example, TFM (pKa ~3.5) is significantly more acidic than the target compound (estimated pKa ~8–9). Trifluoromethyl (-CF₃) is strongly electron-withdrawing, enhancing stability toward electrophilic substitution but reducing nucleophilic reactivity .

Steric Effects: Compounds with substituents in ortho positions (e.g., 4-Bromo-2-(trifluoromethyl)phenol) exhibit steric hindrance, which can limit reactivity in certain reactions (e.g., coupling or complexation) .

Hydrogen Bonding: The amino group in the target compound may form intramolecular hydrogen bonds with the phenolic -OH, stabilizing specific tautomers or conformations. This behavior is analogous to Schiff base ligands observed in vanadium complexes .

Biologische Aktivität

Overview

2-Amino-4-bromo-6-(trifluoromethyl)phenol is an organic compound that has garnered attention for its potential biological activities. The presence of the amino group, bromine atom, and trifluoromethyl group on the phenolic ring contributes to its unique chemical properties and reactivity. This article will explore the compound's biological activity through various studies and data, including case studies and research findings.

- Chemical Formula : C₇H₄BrF₃O

- Molecular Weight : Approximately 241.01 g/mol

- Structure : The compound features a trifluoromethyl group, which enhances its polarity and solubility in various solvents.

2-Amino-4-bromo-6-(trifluoromethyl)phenol interacts with various biomolecules, influencing several biochemical pathways. It has been shown to:

- Bind to Enzymes : Similar compounds have been reported to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds.

- Modulate Cellular Signaling : The compound can affect cell signaling pathways, particularly the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

- Inhibit Kinase Activity : It has been found to inhibit certain kinases by binding to their active sites, thereby altering cellular functions.

Biological Activities

Research indicates that 2-Amino-4-bromo-6-(trifluoromethyl)phenol exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antioxidant Effects

At low doses, this compound enhances antioxidant defenses in cells, potentially reducing oxidative stress and inflammation.

Cytotoxicity Studies

In vitro studies have indicated that higher concentrations of 2-Amino-4-bromo-6-(trifluoromethyl)phenol may exhibit cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells is under investigation.

Case Studies

- Cell Proliferation Study : A study involving L6 myoblasts evaluated the compound's effect on AMPK phosphorylation. Results indicated that specific derivatives of similar compounds displayed enhanced activity in promoting AMPK phosphorylation, suggesting a potential role in metabolic regulation .

- Cytotoxicity Evaluation : Extracts containing 2-Amino-4-bromo-6-(trifluoromethyl)phenol were tested against human malignant cells. The results showed significant cytotoxicity, with a selectivity index indicating potential for therapeutic applications in cancer treatment .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.